molecular formula C18H15N3O4S B2840390 Methyl 5-(((6-benzamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1021055-63-9

Methyl 5-(((6-benzamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2840390
CAS No.: 1021055-63-9
M. Wt: 369.4
InChI Key: JCRIZXYRQVQSDS-UHFFFAOYSA-N
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Description

“Methyl 5-(((6-benzamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a thioether group (R-S-R’), an amide group (CONH2), and a methyl ester group (COOCH3).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The furan and pyridazine rings are likely to contribute to the compound’s aromaticity, while the thioether, amide, and ester groups could participate in various chemical reactions.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the ester group could undergo reactions like saponification or transesterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Furan and Thiophene Derivatives Synthesis : El’chaninov and Aleksandrov (2017) explored the methylation of nitrobenzimidazole, leading to the synthesis of furan-2-carboxamides through reactions with furan-2-carbonyl chloride. This process involves intramolecular cyclization, indicating potential pathways for synthesizing related furan derivatives, which could include compounds similar to Methyl 5-(((6-benzamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate (El’chaninov & Aleksandrov, 2017).

Biological Activity and Applications

  • Antimicrobial and Nematicidal Activities : Reddy et al. (2010) synthesized a series of compounds and evaluated them for nematicidal and antimicrobial activities. These compounds, derived from benzofuran and thiadiazolyl derivatives, showed significant activities against various bacteria and fungi, suggesting that derivatives of this compound might also possess similar bioactivities (Reddy et al., 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It’s possible that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature .

Cellular Effects

It may influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism, but these effects have not been documented in the literature .

Molecular Mechanism

It may bind to biomolecules, inhibit or activate enzymes, and alter gene expression, but these actions have not been confirmed in the literature .

Temporal Effects in Laboratory Settings

The temporal effects of Methyl 5-(((6-benzamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models, including any threshold effects, toxic effects at high doses, have not been reported in the literature .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, have not been reported in the literature .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, have not been reported in the literature .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been reported in the literature .

Properties

IUPAC Name

methyl 5-[(6-benzamidopyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-24-18(23)14-8-7-13(25-14)11-26-16-10-9-15(20-21-16)19-17(22)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRIZXYRQVQSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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